molecular formula C13H12N4O4S B12029840 [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B12029840
M. Wt: 320.33 g/mol
InChI Key: MTIQXQXGTDHQMM-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a triazole ring, and a sulfanylacetic acid group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole derivative, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-efficiency catalysts, maintaining precise temperature control, and employing advanced purification techniques to achieve high yields and purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including enzyme inhibition or activation, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propionic acid
  • [(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butyric acid

Uniqueness

[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C13H12N4O4S

Molecular Weight

320.33 g/mol

IUPAC Name

2-[[4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C13H12N4O4S/c1-8-15-16-13(22-6-12(18)19)17(8)14-5-9-2-3-10-11(4-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,18,19)/b14-5+

InChI Key

MTIQXQXGTDHQMM-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC3=C(C=C2)OCO3)SCC(=O)O

Canonical SMILES

CC1=NN=C(N1N=CC2=CC3=C(C=C2)OCO3)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.